molecular formula C17H26F3N3O5 B12310886 11-(2,5-dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid

11-(2,5-dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid

Cat. No.: B12310886
M. Wt: 409.4 g/mol
InChI Key: KNPBINHKTCSAHP-UHFFFAOYSA-N
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Description

11-(2,5-dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid is a compound with significant potential in various scientific fields. It is known for its unique structure, which includes a pyrrole ring and a hydrazide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,5-dioxopyrrol-1-yl)undecanehydrazide typically involves the reaction of 11-bromoundecanoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is often produced in batch reactors, and the reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

11-(2,5-dioxopyrrol-1-yl)undecanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

11-(2,5-dioxopyrrol-1-yl)undecanehydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-(2,5-dioxopyrrol-1-yl)undecanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyrrole ring can also interact with various biological pathways, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(2,5-dioxopyrrol-1-yl)undecanehydrazide is unique due to its specific combination of a pyrrole ring and a hydrazide group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H26F3N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

11-(2,5-dioxopyrrol-1-yl)undecanehydrazide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C15H25N3O3.C2HF3O2/c16-17-13(19)9-7-5-3-1-2-4-6-8-12-18-14(20)10-11-15(18)21;3-2(4,5)1(6)7/h10-11H,1-9,12,16H2,(H,17,19);(H,6,7)

InChI Key

KNPBINHKTCSAHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)NN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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